molecular formula C13H8ClF3S B7995102 1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene CAS No. 1443302-76-8

1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7995102
CAS No.: 1443302-76-8
M. Wt: 288.72 g/mol
InChI Key: RKBMRLMPMKOCNW-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H7ClF3S. This compound is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable precursor, such as 1-chloro-3-fluorobenzene, reacts with a difluorophenyl sulfide derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the reaction .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials .

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1-Chloro-3-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene can be compared with similar compounds such as:

The unique combination of chlorine, fluorine, and sulfur atoms in this compound makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-chloro-1-[(3,4-difluorophenyl)sulfanylmethyl]-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3S/c14-9-2-1-8(12(16)5-9)7-18-10-3-4-11(15)13(17)6-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBMRLMPMKOCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SCC2=C(C=C(C=C2)Cl)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301173037
Record name Benzene, 4-chloro-1-[[(3,4-difluorophenyl)thio]methyl]-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443302-76-8
Record name Benzene, 4-chloro-1-[[(3,4-difluorophenyl)thio]methyl]-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443302-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-chloro-1-[[(3,4-difluorophenyl)thio]methyl]-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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